N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
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Overview
Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrazole core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multi-step organic reactions The process begins with the preparation of the thienopyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities and is used in the synthesis of various organic compounds.
N-[2-(4-Methoxyphenyl)ethylamine]: Another structurally related compound with applications in organic synthesis.
N-[2-(4-Chlorophenyl)ethylamine]: Similar in structure and used in different chemical reactions.
Uniqueness
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is unique due to its thienopyrazole core, which imparts distinct biological activities and potential therapeutic applications. Its specific substitution pattern also differentiates it from other similar compounds, providing unique chemical and physical properties.
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound with a unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes existing research findings and presents detailed insights into the biological activity of this compound.
Chemical Structure and Properties
The chemical formula of this compound is C23H25N3OS. The compound features several functional groups that contribute to its biological activity. The structural representation can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 450344-36-2 |
Molecular Weight | 393.53 g/mol |
1. Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study on related thieno[2,3-c]pyrazole compounds demonstrated their ability to protect red blood cells from oxidative damage caused by toxic substances like 4-nonylphenol in fish models. The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds against oxidative stress .
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties. A comparative study involving various thienopyrazole compounds revealed that they effectively inhibited the growth of pathogenic bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited stronger antimicrobial activity due to specific substituents on their aromatic rings .
3. Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrazole derivatives has been linked to their ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE7. This inhibition is crucial in managing allergic and inflammatory diseases. Compounds with thienopyrazole structures have been reported to reduce inflammation in various experimental models .
4. Anticancer Activity
Thienopyrazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The structure-activity relationship (SAR) studies indicate that modifications in the thienopyrazole core can enhance anticancer efficacy.
Case Studies
Case Study 1: Antioxidant Activity in Fish Models
A study assessed the effects of thienopyrazole compounds on erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results showed a significant reduction in altered erythrocyte percentages when treated with thienopyrazole derivatives compared to control groups.
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonyl phenol | 40.3 ± 4.87 |
Thienopyrazole Compound A | 12 ± 1.03 |
Thienopyrazole Compound B | 0.6 ± 0.16 |
This data indicates a protective effect against oxidative stress induced by environmental toxins .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various thienopyrazole derivatives against bacterial strains, it was found that certain compounds demonstrated significant antimicrobial activity with MIC values lower than standard antibiotics.
Compound | MIC (µg/mL) |
---|---|
Thienopyrazole Compound X | 15 |
Thienopyrazole Compound Y | 20 |
Standard Antibiotic A | 25 |
These findings highlight the potential of thienopyrazoles as alternative antimicrobial agents .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-4-18(17-10-6-5-7-11-17)23(27)24-22-19-13-28-14-20(19)25-26(22)21-12-8-9-15(2)16(21)3/h5-12,18H,4,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRHTVFHMRHNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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